N-(2-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthalen-1-yl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of the sulfanyl group: This can be done via nucleophilic substitution reactions.
Attachment of the 2-methoxyphenylmethyl group: This step may involve reductive amination or other suitable methods to introduce the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism by which N-[(2-METHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H22N4O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H22N4O2S/c1-32-24-12-5-3-8-19(24)16-28-25(31)17-33-26-23-15-22(29-30(23)14-13-27-26)21-11-6-9-18-7-2-4-10-20(18)21/h2-15H,16-17H2,1H3,(H,28,31) |
InChI Key |
IFNFQGXNFKNDQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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